N-(3,5-Dimethoxybenzyl)cyclopropanamine

Epigenetics DNA Methyltransferase Cancer Research

Epigenetic drug discovery programs targeting DNMT3B require selective building blocks-generic benzylamines lack the conformational constraint needed for metabolic stability. N-(3,5-Dimethoxybenzyl)cyclopropanamine (CAS 625435-20-3) directly addresses this gap as a privileged N-benzylcyclopropanamine scaffold. - Enables DNMT3B2-selective inhibitor synthesis with 20-fold selectivity over DNMT1 (IC50: 900 nM vs. 18,000 nM). - 3,5-Dimethoxy substitution enhances blood-brain barrier permeability vs. non-substituted analogs, supporting CNS drug discovery. - Patented transition-metal-free imine hydrogenation process available for scalable, high-purity manufacturing.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 625435-20-3
Cat. No. B1416960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dimethoxybenzyl)cyclopropanamine
CAS625435-20-3
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CNC2CC2)OC
InChIInChI=1S/C12H17NO2/c1-14-11-5-9(6-12(7-11)15-2)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3
InChIKeyBTBDLUOYLCXSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethoxybenzyl)cyclopropanamine: Research Overview


N-(3,5-Dimethoxybenzyl)cyclopropanamine (CAS 625435-20-3) is a secondary amine building block composed of a 3,5-dimethoxybenzyl aromatic group linked to a cyclopropanamine moiety . With a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol, this compound belongs to the class of N-benzylcyclopropanamines, a privileged scaffold in medicinal chemistry [1]. The unique combination of the conformationally constrained cyclopropyl ring with the electron-donating 3,5-dimethoxy substitution pattern provides a structural motif that has been employed in the synthesis of biologically active molecules, particularly as a synthetic intermediate for developing epigenetic modulators targeting DNA methyltransferases [2].

1 Epigenetic probe synthesis: incorporation into DNMT3B-selective inhibitor candidates
2 CNS-penetrant building block: 3,5-dimethoxybenzyl group reported to support blood-brain barrier permeability
3 Conformational constraint: cyclopropyl core introduces metabolic stability and conformational control

N-(3,5-Dimethoxybenzyl)cyclopropanamine: Analogue Substitution Limitations


The selection of N-(3,5-Dimethoxybenzyl)cyclopropanamine over structurally similar analogues cannot be made on the basis of superficial structural similarity alone. The compound's distinctive combination of a 3,5-dimethoxybenzyl group and a cyclopropanamine core confers specific pharmacophoric and synthetic properties that are not reproduced by simple benzylamine derivatives (e.g., 3,5-dimethoxybenzylamine) or by cyclopropanamines with alternative substitution patterns [1]. Specifically, the 3,5-dimethoxy substitution pattern on the benzyl ring has been demonstrated in SAR studies to significantly enhance blood-brain barrier permeability compared to non-substituted analogs [2], while the cyclopropyl ring introduces conformational constraint and metabolic stability that linear or larger ring alkylamines cannot replicate . Generic substitution without these precise structural features risks loss of the intended target selectivity, synthetic efficiency, or physicochemical profile necessary for downstream applications.

3,5-Dimethoxybenzylamine Lacks cyclopropyl constraint; reduced metabolic stability and conformational control versus the target compound.
Cyclopropanamine without 3,5-dimethoxybenzyl Absence of the 3,5-dimethoxy pattern may reduce blood-brain barrier permeability and alter DNMT isoform selectivity.
Alternative substitution patterns Different ring positions or mono-methoxy substitution shift selectivity profile and synthetic outcomes.

N-(3,5-Dimethoxybenzyl)cyclopropanamine: Differentiation Evidence


DNMT3B-Selective Inhibition over DNMT1

A synthetic intermediate incorporating the N-(3,5-dimethoxybenzyl)cyclopropanamine substructure demonstrates quantifiable isoform selectivity for DNMT3B over DNMT1, a differentiation that is not observed with alternative N-benzyl substitution patterns [1]. This selectivity is a direct consequence of the specific 3,5-dimethoxybenzyl-cyclopropanamine pharmacophore interaction with the DNMT3B active site.

DNMT3B Isoform Selectivity
Class-level
IC50 DNMT3B2: 900 nM; DNMT1: 18,000 nM (20-fold selectivity)
Supports isoform-selectivity study fit
Recombinant enzyme assay; cell-based selectivity to verify
Epigenetics DNA Methyltransferase Cancer Research DNMT3B DNMT1

Enhanced Blood-Brain Barrier Permeability

Structure-activity relationship (SAR) analyses of benzylamine derivatives have demonstrated that the 3,5-dimethoxy substitution pattern significantly enhances blood-brain barrier (BBB) permeability compared to non-substituted benzyl analogs [1]. This physicochemical advantage is conferred by the specific electronic and steric properties of the 3,5-dimethoxy arrangement and is not present in compounds with alternative substitution patterns (e.g., 2,4-dimethoxy or para-mono-methoxy).

BBB Permeability Enhancement
Class-level
3,5-dimethoxy substitution reported to enhance BBB permeation relative to non-substituted benzyl analogs (qualitative SAR).
Reported BBB permeability context for CNS-targeted probes
Exact fold-change not available; compound-specific validation required
CNS Drug Discovery Blood-Brain Barrier Pharmacokinetics SAR

Cyclopropyl Conformational Constraint and Metabolic Stability

The cyclopropyl ring in N-(3,5-dimethoxybenzyl)cyclopropanamine introduces conformational constraint and metabolic stability that distinguishes it from analogs containing linear alkyl chains (e.g., methyl, ethyl, or isopropyl) or larger cyclic amines (e.g., cyclopentyl, cyclohexyl) . The cyclopropyl group is a well-established pharmacophore for improving metabolic stability by reducing CYP-mediated oxidation, fixing bioactive conformations, and limiting polypeptide hydrolysis .

Metabolic Stability
Class-level
Cyclopropyl ring associated with reduced CYP oxidation, conformational fixation, and lower plasma clearance (class-level).
May support metabolic stability optimization contexts
Compound-specific data needed; class-level advantage may not fully transfer
Medicinal Chemistry Metabolic Stability Conformational Restriction Drug Design

Scalable Imine Hydrogenation Synthesis

A patented imine hydrogenation process provides a scalable, transition-metal-free methodology for the preparation of substituted N-(benzyl)cyclopropanamines of the general formula (II) starting from N-[(aryl)methylene]cyclopropanamine derivatives [1]. This synthetic route is directly applicable to N-(3,5-dimethoxybenzyl)cyclopropanamine and offers advantages over alternative reductive amination approaches, including higher atom economy and reduced heavy metal contamination risk, which is critical for pharmaceutical intermediates.

Scalable Synthesis Route
Method context
Transition-metal-free imine hydrogenation; patented process enables scaled preparation with reduced metal contamination risk.
Reported scalable synthesis method context
Patent-based method; optimization required for specific batch sizes
Process Chemistry Synthetic Methodology Scale-up Patent

N-(3,5-Dimethoxybenzyl)cyclopropanamine: Key Applications


DNMT3B-Selective Epigenetic Cancer Therapy

This compound serves as a critical synthetic building block for constructing DNMT3B-selective inhibitors. As demonstrated by BindingDB data, intermediates incorporating this substructure exhibit a 20-fold selectivity for DNMT3B2 (IC50 = 900 nM) over DNMT1 (IC50 = 18,000 nM) [1]. Research programs aiming to dissect the distinct biological roles of DNMT3B versus DNMT1, or seeking to develop DNMT3B-selective therapeutic candidates with potentially reduced toxicity relative to pan-DNMT inhibitors, should prioritize this scaffold for lead generation and SAR exploration.

CNS-Penetrant Drug Candidate Development

SAR analyses indicate that the 3,5-dimethoxybenzyl substitution pattern significantly enhances blood-brain barrier permeability compared to non-substituted analogs [2]. Medicinal chemistry programs targeting central nervous system (CNS) disorders—including neurodegenerative diseases, psychiatric conditions, or brain tumors—can leverage this documented BBB permeability advantage by incorporating N-(3,5-dimethoxybenzyl)cyclopropanamine as a synthetic intermediate to increase the likelihood of achieving therapeutically relevant brain exposure in candidate molecules.

Metabolic Stability and Conformational Control in Lead Optimization

The cyclopropylamine core of this compound provides established class-level advantages in metabolic stability, conformational restriction, and reduced plasma clearance . Lead optimization campaigns that have identified activity in a benzylamine or cyclopropanamine hit but are constrained by poor metabolic stability or conformational flexibility should employ N-(3,5-dimethoxybenzyl)cyclopropanamine as a direct building block. This approach enables systematic exploration of the combined benefits of cyclopropyl conformational constraint and 3,5-dimethoxy substitution for improved drug-like properties.

Scalable Process for N-Benzylcyclopropanamine Intermediates

For organizations preparing to scale up synthesis of N-(3,5-dimethoxybenzyl)cyclopropanamine or related derivatives, the patented imine hydrogenation process [3] provides a transition-metal-free, scalable methodology with improved purity profiles. Process chemistry teams seeking to establish robust manufacturing routes for pharmaceutical intermediates containing the N-benzylcyclopropanamine motif should adopt this patented method to reduce heavy metal contamination risk and improve overall process efficiency.

Application
Selection Property
Validation Focus
DNMT3B-selective probe development
Isoform selectivity context
Recombinant and cell-based DNMT3B inhibition
CNS-targeted inhibitor design
BBB permeability enhancement profile
Brain exposure and CNS model endpoint evaluation
Metabolic stability optimization
Cyclopropyl conformational constraint
CYP stability and clearance in metabolic assays
Scalable intermediate synthesis
Transition-metal-free imine hydrogenation
Process purity and metal contamination control

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